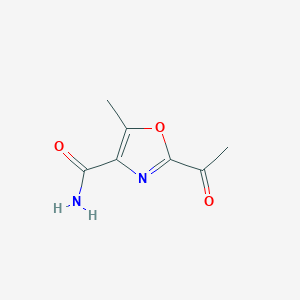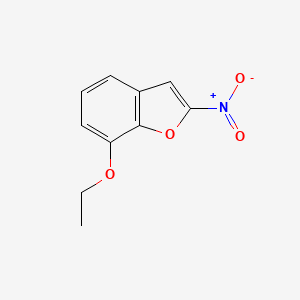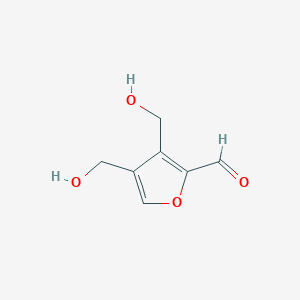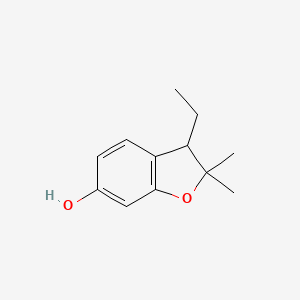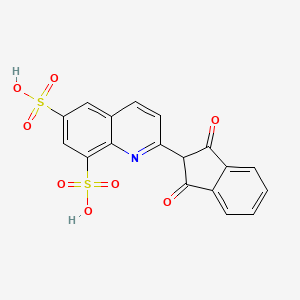![molecular formula C23H26N2O3 B12889836 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with methoxy and oxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the condensation of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with 2-hydroxybenzaldehyde or its methoxy-substituted congeners . The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) and a catalyst such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form more saturated compounds.
Substitution: The oxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce more saturated biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Used in the production of advanced materials, including liquid crystals and hybrid materials.
Mécanisme D'action
The mechanism of action of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into various binding sites, while the methoxy and oxazole groups can form hydrogen bonds and other interactions with target molecules. This makes it a versatile compound for various applications, including catalysis and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: Similar biphenyl structure with methoxy groups, used in similar applications.
2,2’-Bis(salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl: Another biphenyl derivative with different functional groups, used in coordination chemistry.
5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications due to its unique optoelectronic properties.
Uniqueness
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its combination of methoxy and oxazole groups, which provide both stability and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C23H26N2O3 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-8-6-15(7-9-16)19-12-17(26-5)10-11-18(19)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3 |
Clé InChI |
GAVKQQJJRQXDRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC(=C3)OC)C4=NC(CO4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


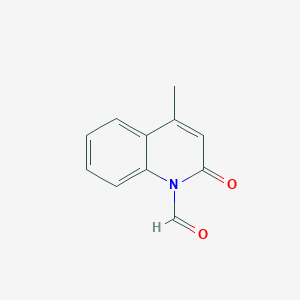
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
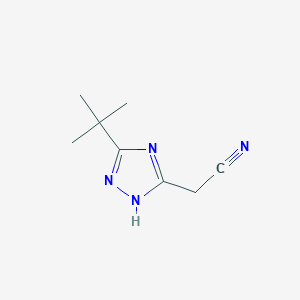
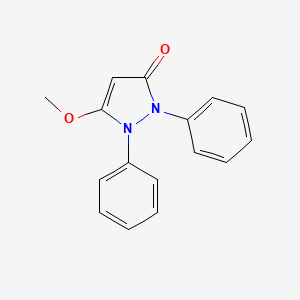
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
